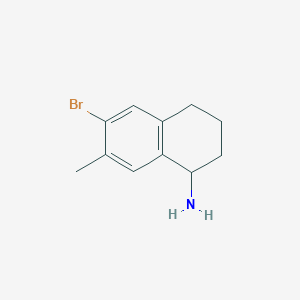![molecular formula C23H18N4O B12281047 (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone CAS No. 821767-25-3](/img/structure/B12281047.png)
(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- is a complex organic compound that features both indazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- typically involves multi-step organic reactions. One common approach is the condensation of 2-[(1H-indazol-5-ylmethyl)amino]benzaldehyde with indole-3-carboxaldehyde under acidic conditions. This reaction forms the desired methanone derivative through a series of nucleophilic addition and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of substituted compounds.
Applications De Recherche Scientifique
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- involves its interaction with specific molecular targets. The indazole and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 2-phenyl-1H-indazole share structural similarities and exhibit similar biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- is unique due to the combination of both indazole and indole moieties in a single molecule. This dual functionality enhances its ability to interact with a broader range of biological targets, making it a versatile compound in scientific research and pharmaceutical development.
Propriétés
Numéro CAS |
821767-25-3 |
|---|---|
Formule moléculaire |
C23H18N4O |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[2-(1H-indazol-5-ylmethylamino)phenyl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C23H18N4O/c28-23(19-14-25-21-7-3-1-5-17(19)21)18-6-2-4-8-22(18)24-12-15-9-10-20-16(11-15)13-26-27-20/h1-11,13-14,24-25H,12H2,(H,26,27) |
Clé InChI |
KBOVRIYNPJDICO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)NN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)


![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B12281009.png)
![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)

![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)
![4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine](/img/structure/B12281040.png)



